2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole
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Overview
Description
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two methoxy groups and a methoxymethyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxymethyl-substituted hydrazine with carbon disulfide, followed by oxidation to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interfere with signaling pathways by modulating the activity of key proteins involved in cell proliferation and apoptosis. Its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, leading to cell lysis.
Comparison with Similar Compounds
- 2-Methoxy-5-methyl-1,3,4-thiadiazole
- 2-Methoxy-5-(hydroxymethyl)-1,3,4-thiadiazole
- 2-Methoxy-5-(chloromethyl)-1,3,4-thiadiazole
Comparison: Compared to its analogs, 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and can influence its reactivity in substitution reactions. Additionally, the methoxymethyl group can provide steric hindrance, affecting the compound’s interaction with biological targets and potentially improving its selectivity and efficacy in medicinal applications.
Properties
CAS No. |
84353-10-6 |
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Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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